molecular formula C24H20FN3O3 B11126077 2-{1-[(4-fluorophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-methylphenyl)acetamide

2-{1-[(4-fluorophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-methylphenyl)acetamide

Cat. No.: B11126077
M. Wt: 417.4 g/mol
InChI Key: WFGKTMTVCOPRRV-UHFFFAOYSA-N
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Description

2-[1-(4-FLUOROBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]-N-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound that features a quinoxaline core, a fluorobenzoyl group, and a methylphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-FLUOROBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]-N-(4-METHYLPHENYL)ACETAMIDE typically involves multiple steps, including the formation of the quinoxaline core, the introduction of the fluorobenzoyl group, and the attachment of the methylphenylacetamide moiety. Common synthetic routes may involve:

    Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a suitable diketone.

    Introduction of the Fluorobenzoyl Group: This step often involves the use of 4-fluorobenzoyl chloride in the presence of a base to facilitate the acylation reaction.

    Attachment of the Methylphenylacetamide Moiety: This can be done through an amide coupling reaction using N-(4-methylphenyl)acetamide and appropriate coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-FLUOROBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]-N-(4-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: The fluorobenzoyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline diones, while reduction could produce tetrahydroquinoxaline derivatives.

Scientific Research Applications

2-[1-(4-FLUOROBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]-N-(4-METHYLPHENYL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly in targeting specific enzymes or receptors.

    Materials Science: Its unique chemical properties may make it useful in the development of advanced materials, such as polymers or coatings with specific functionalities.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving quinoxaline derivatives.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-[1-(4-FLUOROBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]-N-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The quinoxaline core can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The fluorobenzoyl group may enhance binding affinity through hydrophobic interactions and hydrogen bonding. The methylphenylacetamide moiety can further stabilize the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(4-FLUOROBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]-N-(4-METHYLPHENYL)ACETAMIDE is unique due to its specific combination of functional groups and structural features. The presence of the quinoxaline core, fluorobenzoyl group, and methylphenylacetamide moiety provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C24H20FN3O3

Molecular Weight

417.4 g/mol

IUPAC Name

2-[1-(4-fluorobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C24H20FN3O3/c1-15-6-12-18(13-7-15)26-22(29)14-21-23(30)27-19-4-2-3-5-20(19)28(21)24(31)16-8-10-17(25)11-9-16/h2-13,21H,14H2,1H3,(H,26,29)(H,27,30)

InChI Key

WFGKTMTVCOPRRV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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